MDL-12,330A hydrochloride

Übersicht

Beschreibung

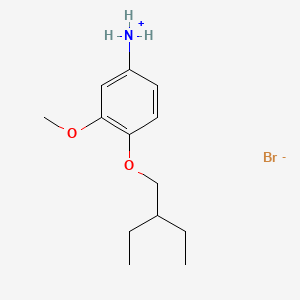

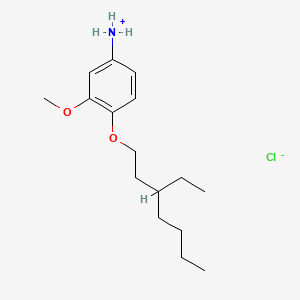

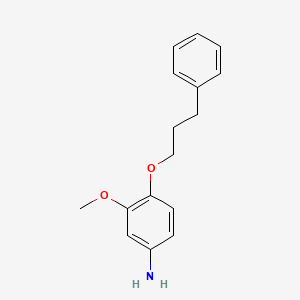

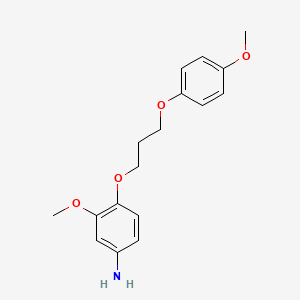

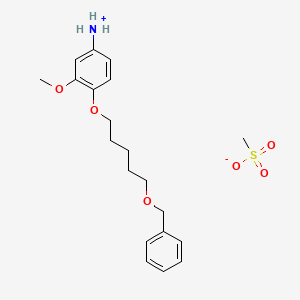

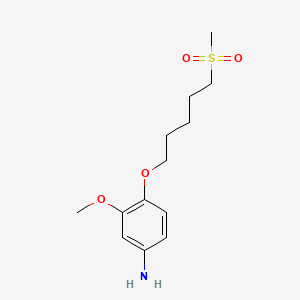

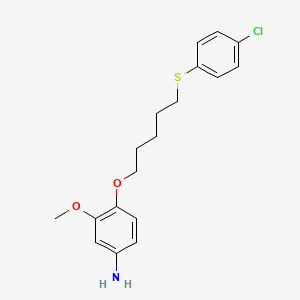

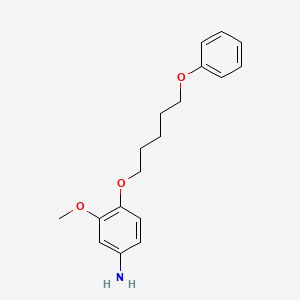

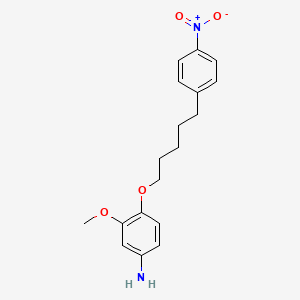

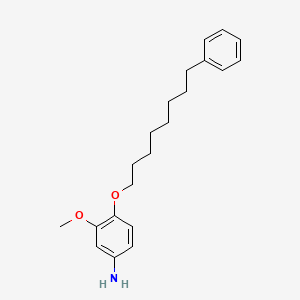

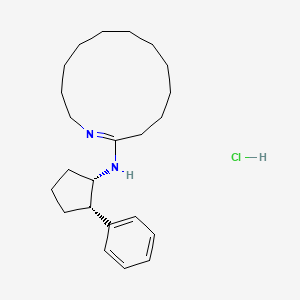

MDL-12,330A hydrochloride is a cell-permeable and irreversible inhibitor of adenylate cyclase . It is also known as cis-N-(2-Phenylcyclopentyl)azacyclotridec-1-en-2-amine hydrochloride . The empirical formula is C23H36N2 · HCl .

Molecular Structure Analysis

The molecular weight of MDL-12,330A hydrochloride is 377.01 . The SMILES string representation isCl [H].C1CCCCCN=C (CCCCC1)N [C@H]2CCC [C@H]2c3ccccc3 . Physical And Chemical Properties Analysis

MDL-12,330A hydrochloride is a white solid . It is soluble in DMSO (10 mg/mL), water (3 mg/mL), and ethanol (5 mg/mL) . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Electrophysiological and Biochemical Studies

MDL-12,330A hydrochloride has been examined for its effects on calcium channels in rat anterior pituitary cells. The compound exhibited a reversible inhibition of slow calcium current at certain concentrations, suggesting a specific interaction with slow calcium channels at a site allosterically linked to the 1,4-dihydropyridine binding site (Rampe, Triggle, & Brown, 1987). This finding indicates MDL-12,330A's potential use in exploring calcium channel functionality and regulation.

Influence on Neuromuscular Transmission

In a study focusing on the frog cutaneous pectoris nerve-muscle preparation, MDL-12,330A demonstrated an ability to increase both spontaneous and neurally-evoked acetylcholine release, indicating a complex influence on neuromuscular transmission. The study also noted a profound depression in the amplitudes of the miniature endplate potentials and endplate potentials, suggesting that MDL-12,330A might affect postsynaptic sensitivity to acetylcholine through a voltage-independent block of the cholinoceptor (Silinsky & Vogel, 1986).

Enhancement of [3H]nitrendipine Binding

MDL-12,330A has been shown to potentiate the binding of [3H]nitrendipine, a specific calcium channel antagonist, in rat cerebral cortical and cardiac homogenates. This enhancement of binding suggests an allosteric effect on the calcium channel, offering a novel mechanism for the action of MDL-12,330A (Lee et al., 1985).

Effects on Insulin Secretion

Research involving rat pancreatic beta cells has demonstrated that MDL-12,330A can potentiate insulin secretion by inhibiting voltage-dependent K+ channels. This effect led to an increase in intracellular calcium levels and insulin secretion, suggesting a potential application of MDL-12,330A in studying insulin release mechanisms (Xiaodong Li et al., 2013).

Eigenschaften

IUPAC Name |

N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPQUCSDBVAQG-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCCCC(=NCCCCC1)N[C@H]2CCC[C@H]2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MDL-12,330A hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.